Product packaging for 1-ethyl-4-iodo-3-methyl-1H-pyrazole(Cat. No.:CAS No. 1217862-79-7)

1-ethyl-4-iodo-3-methyl-1H-pyrazole

Cat. No.: B1420873
CAS No.: 1217862-79-7
M. Wt: 236.05 g/mol
InChI Key: UWTOBMGFDSKNSY-UHFFFAOYSA-N
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Description

1-ethyl-4-iodo-3-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H9IN2 and its molecular weight is 236.05 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9IN2 B1420873 1-ethyl-4-iodo-3-methyl-1H-pyrazole CAS No. 1217862-79-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-4-iodo-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2/c1-3-9-4-6(7)5(2)8-9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTOBMGFDSKNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Ethyl 4 Iodo 3 Methyl 1h Pyrazole

De Novo Synthesis of Pyrazole (B372694) Ring with Iodination

This approach involves the construction of the pyrazole ring from acyclic precursors, incorporating the iodine atom during the cyclization process.

Cyclocondensation Reactions of Hydrazines with Alkyne Derivatives and Molecular Iodine

A prominent method for the de novo synthesis of iodinated pyrazoles involves the cyclocondensation of hydrazines with ynones, which can be generated in situ from terminal alkynes. One such method involves the reaction of terminal alkynes with aldehydes, followed by treatment with molecular iodine, and subsequent cyclocondensation with a hydrazine (B178648). organic-chemistry.org This process generates 3,5-disubstituted pyrazoles with high regioselectivity. organic-chemistry.org

Another variation of this strategy is the Sonogashira alkynylation of terminal alkynes with (hetero)aroyl chlorides to form alkynones. beilstein-journals.org These intermediates can then react with hydrazines via a Michael addition–cyclocondensation sequence to yield 1,3,5-trisubstituted pyrazoles. beilstein-journals.org Subsequent halogenation at the C-4 position can be achieved using N-halosuccinimides. nih.gov

A one-pot synthesis has been developed starting from the addition of terminal acetylides to aldehydes, followed by oxidation to the corresponding ynone using molecular iodine, and finally, cyclocondensation with hydrazines. nih.gov

ReactantsReagentsProductReference
Terminal alkynes, Aldehydes, Hydrazinesn-BuLi, Molecular Iodine3,5-disubstituted pyrazoles organic-chemistry.org
Terminal alkynes, (Hetero)aroyl chlorides, HydrazinesPd catalyst, N-halosuccinimide4-halo-1,3,5-trisubstituted pyrazoles beilstein-journals.orgnih.gov
Terminal acetylides, Aldehydes, HydrazinesMolecular IodineSubstituted pyrazoles nih.gov

[3+2] Cycloaddition Reactions Involving Iodinating Agents

The [3+2] cycloaddition reaction is a powerful tool for constructing five-membered heterocyclic rings like pyrazoles. This approach involves the reaction of a 1,3-dipole with a dipolarophile. In the context of synthesizing iodinated pyrazoles, this can involve the use of iodinated building blocks or the introduction of iodine during the cycloaddition process.

While direct [3+2] cycloadditions to form 1-ethyl-4-iodo-3-methyl-1H-pyrazole are not explicitly detailed in the provided results, the general principle of using functionalized nitrile imines as 1,3-dipoles in reactions with alkenes or alkynes is a well-established method for pyrazole synthesis. nih.govacs.org The functionalization of the dipolarophile or the nitrile imine with an iodine-containing substituent would lead to the desired iodinated pyrazole. For instance, the reaction of a nitrile imine with an iodinated alkene could serve as a potential route.

Furthermore, cascade reactions involving the [3+2] cycloaddition of α-diazoesters and ynones, followed by rearrangement and other transformations, have been reported for the synthesis of substituted pyrazoles. researchgate.net Adapting such a sequence with an iodinating agent could potentially yield 4-iodopyrazoles.

Multicomponent Approaches for Halogenated Pyrazole Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. Several MCRs have been developed for the synthesis of halogenated pyrazoles.

One notable method involves the reaction of 1,1,3,3-tetramethoxypropane (B13500) with various hydrazines to generate the pyrazole ring in situ, followed by direct iodination at the C-4 position using potassium iodate (B108269) (KIO3) as the iodinating agent and diphenyl diselenide ((PhSe)2) as a catalyst under acidic conditions. nih.gov This provides a convenient route to 4-iodo-1-aryl-1H-pyrazoles. nih.gov

Another multicomponent strategy involves the use of enaminones, which can be rapidly cyclized with hydrazine hydrate (B1144303) to form a pyrazole intermediate. rsc.org This intermediate can then undergo selective addition of an electrochemically generated halogen free radical (including iodine) at the 4-position, followed by oxidation and deprotonation to yield the halogenated pyrazole. rsc.org

The use of iodine as a catalyst and Lewis acid has been demonstrated in a multicomponent reaction to produce aminopyrazole thioether derivatives, showcasing the versatility of iodine in promoting pyrazole formation. rsc.org

ReactantsReagents/CatalystProductReference
1,1,3,3-Tetramethoxypropane, HydrazinesKIO3, (PhSe)24-Iodo-1-aryl-1H-pyrazoles nih.gov
Enaminones, Hydrazine hydrateElectrochemical halogenation4-Halogenated pyrazoles rsc.org
Phenylhydrazine hydrochloride, 3-AminocrotononitrileIodineAminopyrazole thioether derivatives rsc.org

Post-Cyclization Regioselective Iodination of Pyrazole Rings

This strategy involves the synthesis of the 1-ethyl-3-methyl-1H-pyrazole core first, followed by the selective introduction of an iodine atom at the C-4 position.

Direct Electrophilic Iodination at the C-4 Position

The C-4 position of the pyrazole ring is generally susceptible to electrophilic substitution. arkat-usa.org Therefore, direct iodination of 1-ethyl-3-methyl-1H-pyrazole is a feasible and widely used method.

Various iodinating agents and conditions have been employed for this transformation. A common and effective method involves the use of elemental iodine under oxidative conditions. nih.gov For instance, the reaction of 1-aryl-3-CF3-1H-pyrazoles with elemental iodine in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) leads to highly regioselective iodination at the C-4 position. nih.govrsc.org

Other iodinating systems include potassium iodate (KIO3) in the presence of a catalyst like diphenyl diselenide under acidic conditions. nih.gov N-Iodosuccinimide (NIS) is another common reagent for the electrophilic iodination of pyrazoles. nih.gov

A patent describes the synthesis of 1-methyl-4-iodopyrazole from 1-methylpyrazole (B151067) using iodine as the iodinating agent in the presence of an oxidant. google.com This method promotes the reaction and improves the yield by regenerating iodine from the hydrogen iodide byproduct. google.com

The choice of solvent and reaction conditions can significantly influence the outcome of the iodination. For example, a green chemistry approach for the iodination of pyrazoles has been reported using only 0.5 equivalents of iodine and 0.6 equivalents of hydrogen peroxide in water, with water being the only byproduct. researchgate.net

Starting MaterialIodinating Agent/SystemProductReference
1-Aryl-3-CF3-1H-pyrazolesI2 / Ceric Ammonium Nitrate (CAN)1-Aryl-4-iodo-3-CF3-1H-pyrazoles nih.govrsc.org
In situ generated pyrazolesKIO3 / (PhSe)24-Iodo-1-aryl-1H-pyrazoles nih.gov
PyrazolesN-Iodosuccinimide (NIS)4-Iodopyrazoles nih.gov
1-MethylpyrazoleI2 / Oxidant1-Methyl-4-iodopyrazole google.com
PyrazolesI2 / H2O24-Iodopyrazole (B32481) derivatives researchgate.net
Direct Electrophilic Iodination at the C-4 Position
Iodine (I₂) and Iodine Monochloride (ICl) Mediated Iodination

Direct iodination using molecular iodine (I₂) is a common strategy. To facilitate the reaction, an oxidizing agent is often required to generate a more electrophilic iodine species. google.com The combination of iodine with an oxidant can effectively iodinate the pyrazole ring. google.com For instance, the use of iodine in the presence of an oxidant promotes the reaction, leading to the formation of the desired 4-iodopyrazole derivative. google.com

Another approach involves the use of iodine monochloride (ICl), a potent electrophilic iodinating agent. ICl can directly iodinate activated aromatic and heterocyclic systems. The reaction of 1-ethyl-3-methyl-1H-pyrazole with ICl would be expected to yield the 4-iodo derivative due to the electronic properties of the pyrazole ring. cuny.edu

N-Iodosuccinimide (NIS) Reagent Applications

N-Iodosuccinimide (NIS) is a versatile and widely used reagent for electrophilic iodination. wikipedia.org It is considered a milder alternative to molecular iodine and can be activated under acidic conditions. organic-chemistry.org The reaction of pyrazoles with NIS can be carried out in various solvents, including acetonitrile (B52724) or even water, often without the need for a catalyst. researchgate.net For deactivated aromatic compounds, NIS can be activated by strong acids like trifluoromethanesulfonic acid or sulfuric acid to achieve iodination. researchgate.net The use of NIS in trifluoroacetic acid has been shown to be effective for the iodination of certain pyrazole derivatives. researchgate.net

ReagentConditionsObservations
NIS/Trifluoroacetic AcidHeatingEffective for iodination of specific pyrazole systems. researchgate.net
NISAcetonitrile or WaterCan proceed without a catalyst for certain pyrazoles. researchgate.net
NIS/Sulfuric Acid0-20 °CSuccessful iodination of deactivated aromatic rings. researchgate.net
Electrochemical Iodination Techniques

Electrochemical methods offer a green and efficient alternative for iodination. mdpi.com These techniques involve the in-situ generation of the iodinating species, often from simple iodide salts, thereby avoiding the use of harsh or toxic oxidizing agents. mdpi.comnih.gov The electrochemical oxidation of pyrazoles in the presence of an iodide source can lead to the formation of 4-iodopyrazoles. rsc.org This method is advantageous as it can be performed under mild conditions and offers high selectivity. The potential of the electrode can be controlled to generate either molecular iodine (I₂) or a more reactive iodonium (B1229267) species (I+), allowing for tunable reactivity. mdpi.com

Cerium Ammonium Nitrate (CAN)-Mediated Iodination Strategies

Cerium Ammonium Nitrate (CAN) can be employed as a mild oxidant to facilitate the iodination of pyrazoles with elemental iodine. rsc.orgrsc.org This method has been shown to be highly regioselective, affording the 4-iodo isomers in good yields. rsc.orgrsc.org The reaction is typically carried out in a solvent like acetonitrile at elevated temperatures. rsc.orgrsc.org While effective for many pyrazole derivatives, the success of CAN-mediated iodination can be influenced by the nature of the substituents on the pyrazole ring. For instance, electron-donating groups on the pyrazole ring can enhance the reaction, while certain other functional groups might lead to side reactions or complex product mixtures. rsc.orgnih.gov It is noteworthy that CAN can also act as a nitrating agent in some cases, particularly with electron-rich aromatic systems. rsc.org

Regioselective Iodination at Other Positions (e.g., C-5) and Diiodination Studies

While the C-4 position of the pyrazole ring is generally the most susceptible to electrophilic attack, iodination at other positions, such as C-5, can be achieved under specific conditions. The regioselectivity of iodination is influenced by factors such as the reaction conditions and the directing effects of substituents on the pyrazole ring. researchgate.net For instance, treatment of certain 1-aryl-3-CF3-pyrazoles with n-butyllithium followed by quenching with iodine leads exclusively to the 5-iodo derivatives. rsc.orgnih.gov

Diiodination of pyrazoles can also occur, particularly when using an excess of the iodinating agent or under more forcing reaction conditions. The formation of diiodo-substituted pyrazoles has been observed in several studies. arkat-usa.org

Introduction and Control of Alkyl Substituents (Ethyl and Methyl)

The synthesis of this compound also requires the introduction of the ethyl and methyl groups at the appropriate positions of the pyrazole ring.

N-Alkylation Strategies for 1-Ethyl Moiety

The ethyl group at the N-1 position is typically introduced through N-alkylation of a pre-formed pyrazole ring. This can be achieved by reacting the NH-pyrazole with an ethylating agent, such as an ethyl halide, in the presence of a base. researchgate.net Alternative methods for N-alkylation include using alcohols in the presence of a suitable catalyst or employing trichloroacetimidate (B1259523) electrophiles under acidic conditions. google.commdpi.comsemanticscholar.org The choice of alkylation strategy can be crucial for achieving high yields and avoiding the formation of regioisomeric products in unsymmetrical pyrazoles. mdpi.comsemanticscholar.org

Alkylation MethodReagentsKey Features
Classical N-AlkylationEthyl halide, BaseCommon and straightforward method. researchgate.net
Catalytic AlkylationAlcohol, CatalystOffers an alternative to alkyl halides. google.com
Acid-Catalyzed AlkylationTrichloroacetimidate, Brønsted acidProceeds under acidic conditions. mdpi.comsemanticscholar.org

C-Alkylation Approaches for 3-Methyl Moiety

The introduction of a methyl group at the C3 position of a pre-formed pyrazole ring via direct C-H alkylation is a significant synthetic challenge. The inherent electronic properties of the pyrazole nucleus render the C3 position significantly less reactive towards electrophilic or radical substitution compared to the C5 and C4 positions. nih.govresearchgate.net Direct C-H functionalization studies on N-protected pyrazoles have mapped the reactivity of the available positions, confirming the general trend of C5 > C4 >> C3. nih.govresearchgate.net

Consequently, alternative strategies are employed to achieve C3-methylation. One advanced method involves a "protecting group switch" to invert the reactivity of the pyrazole core. For instance, a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group can be transposed from one nitrogen to the other, which effectively transforms the unreactive C3 position into a more reactive C5 position in the new intermediate, enabling subsequent functionalization. nih.gov

However, a more traditional and common approach to obtaining 3-methylpyrazoles involves constructing the ring from precursors that already contain the required methyl group. This is typically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. To synthesize a 3-methylpyrazole (B28129) specifically, an unsymmetrical β-diketone or a related synthon is required. For example, the reaction of ethyl acetoacetate (B1235776) with a hydrazine can lead to a pyrazolone, which can be further modified. More direct routes include reacting ethynylalkylcarbinols or butenediols with hydrazine in the presence of sulfuric acid and catalytic iodine. google.com Another modern, metal-free, one-pot approach utilizes the reaction of propargylic alcohols with N,N-diprotected hydrazines. organic-chemistry.org While these are ring-synthesis methods rather than direct C-alkylation of a parent pyrazole, they represent the most practical and widely used pathways to access C3-alkylated pyrazoles.

Protective Group Chemistry in Iodopyrazole Synthesis

The synthesis of polysubstituted pyrazoles like this compound is often unachievable without the strategic use of protecting groups. nih.govorgsyn.org These groups temporarily block reactive sites, primarily the N-H group of the pyrazole ring, to prevent unwanted side reactions and to direct the regiochemical outcome of subsequent functionalization steps such as alkylation and halogenation. nih.govresearchgate.net

N-H Protection and Subsequent Deprotection Methodologies

The acidic proton on the pyrazole ring nitrogen can interfere with many synthetic transformations, making its protection a crucial first step. A variety of protecting groups are available, each with its own specific conditions for introduction and cleavage, allowing for orthogonal strategies in complex syntheses. arkat-usa.org

Commonly used N-H protecting groups for pyrazoles include:

tert-Butoxycarbonyl (Boc): This group is widely used and can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net Deprotection is typically achieved under acidic conditions, for example, with hydrochloric acid (HCl) or trifluoroacetic acid (TFA). fishersci.co.uk A noteworthy development is a method for the selective deprotection of N-Boc pyrazoles in the presence of other sensitive groups using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) at room temperature, which is milder than acidic hydrolysis. arkat-usa.orgresearchgate.net

Tetrahydropyranyl (THP): The THP group is another popular choice, particularly in azole chemistry, as it is robust under strongly basic conditions. researchgate.net It can be introduced using dihydropyran (DHP) under acid catalysis. Removal is also accomplished with acid. A key advantage is that its application and removal are often high-yielding and utilize inexpensive reagents. rsc.org

[2-(Trimethylsilyl)ethoxy]methyl (SEM): The SEM group is valuable for its unique deprotection conditions and its role in directing metallation and other C-H functionalization reactions. nih.gov It is typically cleaved using fluoride (B91410) ion sources (e.g., TBAF) or strong acids like HCl in ethanol. nih.gov

t-Butyl: The tert-butyl group can be used as a protecting group, introduced via condensation with a t-butylhydrazine precursor. orgsyn.org It offers the advantage of being atom-economical, generating isobutylene (B52900) as a byproduct upon removal. Deprotection is achieved with aqueous acid. orgsyn.org

The selection of a protecting group is dictated by the stability required during the subsequent reaction steps and the conditions that can be tolerated for its eventual removal.

Protecting GroupIntroduction ReagentCommon Deprotection ConditionsKey Features
Boc Di-tert-butyl dicarbonate (Boc₂O)Acidic (TFA, HCl); NaBH₄ in EtOH arkat-usa.orgfishersci.co.ukWidely used; mild deprotection options available. arkat-usa.org
THP Dihydropyran (DHP), acid catalystAcidic (e.g., aq. HCl) researchgate.netrsc.orgStable to bases and organometallics; cost-effective. researchgate.net
SEM SEM-Cl, baseHCl in EtOH; TBAF nih.govDirects lithiation; enables "SEM-switch" strategy. nih.gov
t-Butyl t-Butylhydrazine (in ring synthesis)Aqueous acid orgsyn.orgAtom-economical; facile deprotection. orgsyn.org

Influence of Protecting Groups on Regioselectivity and Reactivity

Protecting groups are not merely passive blockers; they actively influence the reactivity and regioselectivity of the pyrazole ring. The direct N-alkylation of an unsymmetrical pyrazole, such as 3-methylpyrazole, with an ethyl halide would typically yield a mixture of two regioisomers: 1-ethyl-3-methyl-1H-pyrazole and 1-ethyl-5-methyl-1H-pyrazole. Steric effects can favor alkylation at the less hindered nitrogen, but mixtures are common. mdpi.com

A protecting group strategy circumvents this issue. One can start with pyrazole, protect the N-H position, perform regioselective functionalization at other positions (e.g., C3-methylation via a workaround and C4-iodination), and then deprotect. The now-free N-H can be selectively alkylated. More elegantly, a protecting group can be used to control the introduction of substituents. For example, N-alkylation of a SEM-protected pyrazole allows for the regioselective introduction of the alkyl group. nih.gov

Furthermore, the nature of the N-substituent (whether a protecting group or a permanent alkyl group) governs the reactivity of the ring's C-H bonds. As established, the order of reactivity for direct C-H arylation on N-protected pyrazoles is C5 > C4 > C3. researchgate.net This inherent bias means that direct iodination of a 1-ethyl-3-methyl-1H-pyrazole would likely be challenging to direct to the C4 position without competing C5 reaction or requiring specific reagents. Therefore, a common synthetic route involves iodination of a protected pyrazole at the more nucleophilic C4 position prior to the introduction of the N-ethyl group. The protecting group ensures that the nitrogen is not a competing site for reaction with the iodinating agent and can help tune the electronic properties of the ring to favor C4 substitution.

Sustainable and Green Chemical Protocols for Pyrazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazoles, to minimize environmental impact. nih.gov These protocols focus on reducing waste, avoiding hazardous substances, improving energy efficiency, and using renewable resources. thieme-connect.com

Key green strategies applicable to pyrazole synthesis include:

Use of Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Numerous pyrazole syntheses have been developed to proceed efficiently in water, often referred to as "on water" conditions. thieme-connect.comrsc.org These methods can simplify workup procedures and avoid the use of volatile organic compounds (VOCs).

Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis are energy-efficient techniques that can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. thieme-connect.com

Benign Catalysts: The use of heterogeneous, recyclable, or non-toxic catalysts is a cornerstone of green synthesis. For pyrazoles, catalysts such as cerium(IV) oxide/copper(II) oxide nanocomposites, imidazole, and various solid acids like silica-supported sulfuric acid have been used to promote reactions under milder, more environmentally friendly conditions. thieme-connect.comacs.org

Solvent-Free Reactions: Performing reactions in the solid state or neat (without any solvent) is an excellent way to reduce waste. Grinding reactants together can often provide the energy needed to initiate the reaction. rsc.org A green, solvent- and catalyst-free protection of pyrazole has been reported, showcasing a significant advance in sustainable synthetic methodology. rsc.org

Green Chemistry ApproachExample Application in Pyrazole SynthesisEnvironmental Benefit
Aqueous Media Cyclization of 1,3-diketones with semicarbazide (B1199961) hydrochloride "on water". rsc.orgEliminates toxic organic solvents, simplifies workup.
Multicomponent Reactions One-pot synthesis of tetrasubstituted pyrazoles from an aldehyde, ethyl acetoacetate, and hydrazine in water. thieme-connect.comHigh atom economy, fewer steps, less waste.
Alternative Energy Microwave-assisted synthesis of pyranopyrazoles.Reduced reaction times, lower energy consumption.
Green Catalysts Use of CeO₂/SiO₂ for synthesis of pyrazolones. thieme-connect.comUse of heterogeneous, often recyclable, and less toxic catalysts.
Solvent-Free Conditions Quantitative protection of pyrazole via grinding without solvent or catalyst. rsc.orgEliminates solvent waste entirely.

By integrating these green protocols, the synthesis of pyrazole derivatives, including complex targets like this compound, can be made more efficient, economical, and environmentally sustainable.

Reactivity and Chemical Transformations of 1 Ethyl 4 Iodo 3 Methyl 1h Pyrazole

Transition-Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position

The C-4 iodo substituent of 1-ethyl-4-iodo-3-methyl-1H-pyrazole serves as a key handle for introducing a wide range of functional groups through transition-metal-catalyzed cross-coupling reactions. These reactions typically involve a palladium, copper, or other transition metal catalyst to facilitate the bond formation between the pyrazole (B372694) core and a suitable coupling partner. nih.govresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org In the context of this compound, this reaction involves the palladium-catalyzed coupling with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. researchgate.netnih.gov This methodology allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C-4 position of the pyrazole ring. rsc.org

The general applicability of the Suzuki-Miyaura reaction to pyrazole systems has been demonstrated, although specific examples detailing the use of this compound are not extensively documented in the provided search results. However, the successful coupling of other 4-iodopyrazoles suggests that this substrate would be a suitable candidate for such transformations. researchgate.netnih.govnih.gov The reaction conditions typically involve a palladium catalyst, such as a palladium(II) salt with a phosphine (B1218219) ligand, and a base like potassium carbonate or potassium phosphate. researchgate.netnih.gov

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(dppf)K₂CO₃Dioxane/H₂O80Good to Excellent nih.gov
XPhos Pd G2K₃PO₄Dioxane80High rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Pyrazoles.

The Sonogashira cross-coupling reaction is a reliable method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it is particularly useful for the synthesis of substituted alkynes. wikipedia.org For this compound, a Sonogashira coupling would introduce an alkynyl substituent at the C-4 position.

While specific examples with this compound are not explicitly detailed, the Sonogashira coupling of other substituted 3-iodo-1H-pyrazole derivatives has been successfully performed. arkat-usa.orgumich.eduresearchgate.net These reactions typically employ a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst such as CuI in the presence of a base like triethylamine (B128534). researchgate.net The reactivity of iodo-pyrazoles in Sonogashira couplings is generally high. mdpi.com

CatalystCo-catalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRoom Temp.High researchgate.net
Pd(OAc)₂CuIDabco--Moderate to Excellent researchgate.net

Table 2: General Conditions for Sonogashira Coupling of Iodo-Pyrazoles.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.orgwikipedia.org This reaction provides a means to introduce alkenyl groups. For this compound, a Heck reaction would result in the formation of a 4-alkenyl-1-ethyl-3-methyl-1H-pyrazole.

Studies on the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes have shown that this is a viable method for the functionalization of the pyrazole C-4 position. clockss.org The use of tri(o-tolyl)phosphine or triethyl phosphite (B83602) as a ligand for the palladium catalyst has been found to be effective. clockss.org

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂P(o-tolyl)₃Et₃NDMF100Moderate to High clockss.org
Pd(OAc)₂P(OEt)₃Et₃NDMF100High clockss.org

Table 3: Conditions for the Heck Reaction of 4-Iodo-1H-pyrazoles. clockss.org

The Negishi coupling is a transition metal-catalyzed reaction that couples organic halides with organozinc compounds. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org While specific examples involving this compound are not provided, Negishi reaction conditions have been shown to facilitate the homocoupling of 4-iodopyrazoles at the C-4 position. nih.gov This suggests that under appropriate conditions, cross-coupling with an organozinc reagent could also be achieved.

The homocoupling of 4-iodopyrazoles under Negishi-like conditions, typically using a palladium or nickel catalyst, results in the formation of 4,4'-bipyrazoles. nih.gov This reaction proceeds through the formation of an organozinc intermediate in situ, which then undergoes coupling.

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are important methods for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds. organic-chemistry.orgresearchgate.net These reactions typically involve the coupling of an aryl halide with an amine, alcohol, or phenol (B47542) in the presence of a copper catalyst and a base. organic-chemistry.org

The direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols has been achieved using a CuI-catalyzed coupling protocol. semanticscholar.orgresearchgate.net This suggests that this compound could undergo similar C-O bond formation. Furthermore, copper-catalyzed N-arylation of pyrazoles with aryl boronic acids has been reported, indicating the feasibility of forming C-N bonds at the pyrazole nitrogen. researchgate.net L-proline has been shown to promote Ullmann-type coupling reactions of aryl iodides with various nitrogen heterocycles, including pyrazoles. researchgate.net

CatalystLigandBaseReactantTemperature (°C)Yield (%)Reference
CuI3,4,7,8-tetramethyl-1,10-phenanthrolineK₂CO₃Alcohols130 (MW)Moderate semanticscholar.orgresearchgate.net
Cu₂ONoneNonePhenyl boronic acidRoom Temp.- researchgate.net
CuIL-prolineK₂CO₃Indoles, Pyrroles, etc.80-90Good to Excellent researchgate.net

Table 4: Conditions for Copper-Catalyzed Coupling Reactions of Iodo-Pyrazoles.

Beyond the well-established cross-coupling reactions, other metal-catalyzed functionalizations of pyrazoles are an active area of research. nih.govresearchgate.netrsc.org These can include direct C-H functionalization reactions, which offer an alternative to traditional cross-coupling methods that require pre-functionalized substrates. nih.govresearchgate.net While the provided information primarily focuses on the reactivity of the C-I bond, the pyrazole ring itself can be subject to various metal-catalyzed transformations. rsc.org The development of new catalytic systems continues to expand the toolkit for modifying pyrazole scaffolds. nih.gov

Nucleophilic Substitution and Derivatization via Organometallic Intermediates

The carbon-iodine bond at the C-4 position of this compound is the most reactive site for nucleophilic substitution, primarily facilitated through halogen-metal exchange to form highly nucleophilic organometallic species.

Generation of Pyrazole Grignard Reagents and Lithiated Species at C-4

The introduction of a magnesium or lithium atom at the C-4 position of the pyrazole ring dramatically inverts its electronic character at that position, transforming it from an electrophilic to a strongly nucleophilic center.

Grignard Reagent Formation: 4-Iodopyrazoles are amenable to the formation of Grignard reagents. For instance, the closely related compound 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole has been successfully converted into its corresponding Grignard reagent by treatment with alkyl magnesium bromides. nist.gov This transformation typically involves the reaction of the 4-iodopyrazole (B32481) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgresearchgate.net The magnesium inserts into the carbon-iodine bond, yielding the 4-pyrazolylmagnesium halide.

Lithiated Species via Halogen-Metal Exchange: Alternatively, and often more rapidly, a 4-lithiated pyrazole can be generated through halogen-metal exchange. This reaction is typically performed at low temperatures (e.g., -78 °C) using an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). rsc.orgnih.gov The equilibrium of this exchange favors the formation of the more stable organolithium species, which is often the lithiated pyrazole. The rate of exchange is generally faster for iodides compared to bromides or chlorides. rsc.org

Electrophilic Trapping Reactions with C-4 Organometallics

Once generated, the C-4 pyrazolyl Grignard or lithiated species are powerful nucleophiles that can react with a wide array of electrophiles to introduce new functional groups at the C-4 position. nih.gov This two-step sequence of halogen-metal exchange followed by electrophilic quench is a cornerstone for creating diverse pyrazole derivatives.

A key example is the synthesis of 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde from its 4-iodo precursor via the Grignard reagent, which is trapped with a suitable formylating agent. nist.gov The versatility of this method allows for the introduction of various substituents.

Below is a representative table of potential electrophilic trapping reactions.

ElectrophileFunctional Group IntroducedProduct Type
DMF (N,N-Dimethylformamide)-CHOAldehyde
CO₂ (Carbon Dioxide)-COOHCarboxylic Acid
Aldehydes/Ketones (e.g., Acetone)-C(OH)R₂Alcohol
Alkyl Halides (e.g., CH₃I)-R (e.g., -CH₃)Alkylated Pyrazole
I₂ (Iodine)-I(Reformation of starting material)
Disulfides (e.g., (SPh)₂)-SPhThioether

Further Functionalization of the Pyrazole Ring System

Beyond the versatile chemistry at the C-4 position, other sites on the this compound molecule can be functionalized, although these transformations are generally less common.

Selective Thio- and Selenocyanation of 4-Iodopyrazoles

While the C-4 iodo-group is typically replaced, it is also possible to introduce thio- and selenocyanate (B1200272) groups onto a pyrazole ring that is unsubstituted at the C-4 position. These methods provide access to another class of functionalized pyrazoles. An electrophilic thio- or selenocyanation of the pyrazole skeleton can be achieved using reagents like iodobenzene (B50100) dichloride (PhICl₂) in combination with ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) or potassium selenocyanate (KSeCN). researchgate.net This metal-free approach is thought to proceed via the in-situ generation of a reactive thio- or selenocyanogen (B1243902) chloride intermediate. researchgate.net

Another established method involves the direct thiocyanation of pyrazolin-5-ones using potassium persulfate (K₂S₂O₈) as a promoter with NH₄SCN. researchgate.net These reactions provide a direct route to 4-thiocyanated pyrazole derivatives under mild conditions.

ReagentsFunctional GroupPositionReference
PhICl₂ / NH₄SCN-SCNC-4 researchgate.net
PhICl₂ / KSeCN-SeCNC-4 researchgate.net
K₂S₂O₈ / NH₄SCN-SCNC-4 researchgate.net

The resulting 4-thio/selenocyanated pyrazoles can be further derivatized. For example, they can be converted to trifluoromethylthio- (SCF₃) and trifluoromethylseleno- (SeCF₃) containing compounds, or transformed into thiomethyl and selenomethyl derivatives. researchgate.net

Reactions Involving the Ethyl and Methyl Side Chains

The alkyl side chains at the N-1 (ethyl) and C-3 (methyl) positions of the pyrazole ring are generally less reactive than the C-4 position bearing the iodo substituent. These C(sp³)–H bonds are typically robust.

However, under specific conditions, side-chain reactivity can be observed. For instance, electrochemical chlorination of 1,5-dimethylpyrazole (B184060) has been shown to lead to chlorination of the side chain, suggesting that radical halogenation pathways could be a potential route for functionalizing the ethyl or methyl groups of the target compound. researchgate.net

Oxidation of alkyl groups on the pyrazole ring is also possible, though often requires potent oxidizing agents. The oxidation of a methylaminopyrazole derivative to its corresponding final products has been studied using permanganate, indicating that the pyrazole ring itself is relatively stable to oxidation under these conditions. google.comorganic-chemistry.org The direct oxidation of a C-alkyl group to a carboxylic acid is a known transformation for C-alkylated pyrazoles. slideshare.net

Directed C-H activation can also be a strategy, although this often requires a directing group to facilitate the reaction at a specific C-H bond, and typically targets C(sp²)-H bonds on the pyrazole ring itself over the more inert C(sp³)-H bonds of the alkyl side chains. rsc.org

Mechanistic Insights into Key Reaction Pathways

The transformations of this compound are governed by several fundamental reaction mechanisms.

The formation of C-4 organometallic intermediates proceeds via a halogen-metal exchange pathway. In the case of lithiation with an alkyllithium reagent (RLi), two main mechanisms are proposed: a nucleophilic pathway involving a transient "ate-complex" and a pathway involving single electron transfer (SET) that generates radical intermediates. rsc.org The actual mechanism can be influenced by the specific reactants, solvent, and temperature.

The subsequent electrophilic trapping of the C-4 pyrazolyl anion (as either a lithium or Grignard species) is a classic nucleophilic addition or substitution reaction. The highly polarized carbon-metal bond acts as a potent carbon nucleophile, attacking the electrophilic center of the trapping reagent (e.g., the carbonyl carbon of an aldehyde or ketone). wikipedia.orgresearchgate.net For Grignard reactions with carbonyls, the mechanism is believed to proceed through a six-membered ring transition state. wikipedia.org

For the thio- and selenocyanation reactions, the mechanisms can vary. The PhICl₂-mediated reaction is proposed to involve an electrophilic pathway where a reactive "Cl-SCN" or "Cl-SeCN" species is generated in situ. This electrophile is then attacked by the electron-rich C-4 position of the pyrazole ring, followed by deprotonation to restore aromaticity. researchgate.net In contrast, methods using oxidants like K₂S₂O₈ are suggested to proceed via a radical mechanism, involving the formation of a thiocyanate radical (•SCN) which then attacks the pyrazole ring.

Exploration of Radical Mechanisms in Iodopyrazole Transformations

While ionic, stepwise mechanisms are predominant in the transformations of iodopyrazoles, the potential for radical pathways exists, particularly under specific reaction conditions such as photolysis or high temperatures. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage to generate a pyrazolyl radical and an iodine radical.

Although specific studies on radical-mediated reactions of this compound are not extensively detailed in the literature, the general principles of radical reactions can be applied. youtube.com Such a transformation would typically proceed through three fundamental stages:

Initiation: This step involves the formation of initial radicals, which could be achieved by thermal or photochemical cleavage of the C-I bond or by using a radical initiator.

Propagation: The highly reactive pyrazolyl radical would then react with another molecule to form a new bond and generate a new radical, continuing the chain reaction. youtube.com

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product. youtube.com

Furthermore, some transition-metal-catalyzed reactions can proceed via mechanisms that involve single-electron transfer (SET) steps, generating radical intermediates. An iodine radical can be involved in cascade cyclization reactions under photoredox catalysis conditions, highlighting the potential for the iodo-group to participate in complex radical-mediated bond formations. rsc.org In the context of synthesizing pyrazole precursors, the formation of a hydrazonyl radical has been identified as a key step in certain copper-catalyzed aerobic oxidative cyclizations.

Role of Catalysts, Ligands, and Additives in Reaction Efficiency and Selectivity

The success of chemical transformations involving this compound, particularly in cross-coupling reactions, is critically dependent on the judicious choice of catalyst, ligands, and additives. These components work in concert to control the reaction's efficiency (yield and rate) and selectivity.

Palladium complexes are the most common catalysts for activating the C-I bond of iodopyrazoles. mdpi.comresearchgate.net A patent for a related compound, this compound-5-carboxylate, details its use in a coupling reaction with a terminal alkyne (a Sonogashira-type reaction). googleapis.com This reaction employed a combination of bis(triphenylphosphine)palladium(II) chloride as the catalyst, copper(I) iodide as a co-catalyst, and triethylamine as a base. googleapis.com

The role of each component is distinct and crucial for the catalytic cycle:

Ligands: Ligands, typically phosphines, are essential for stabilizing the palladium center, influencing its reactivity, and preventing the precipitation of palladium black. The steric bulk and electronic properties of the ligand affect the rates of oxidative addition and reductive elimination. mit.edu Bulky, electron-rich ligands like Buchwald's biaryl phosphines (e.g., XPhos, SPhos) are often effective in promoting challenging coupling reactions. mit.eduresearchgate.net

Additives & Co-catalysts: In Sonogashira couplings, copper(I) salts (e.g., CuI) are often added as a co-catalyst. The copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex more readily. In Suzuki reactions, a base is essential to activate the organoboron species and facilitate the transmetalation step. nih.gov

Base: A base is required in most cross-coupling reactions. In Suzuki reactions, it activates the boronic acid. In Sonogashira and Heck reactions, it serves to neutralize the hydrogen iodide (HI) that is generated, preventing it from deactivating the catalyst or reacting with the substrate.

The interplay of these factors allows for the efficient and selective synthesis of a diverse range of functionalized pyrazoles from this compound.

Interactive Data Table: Components in Cross-Coupling Reactions of Iodopyrazoles

ComponentExample(s)Role in Reaction
Catalyst Precursor Pd(OAc)₂, PdCl₂(PPh₃)₂Source of the active Pd(0) catalyst.
Ligand PPh₃, XPhos, SPhosStabilizes the Pd center, modulates reactivity and selectivity.
Base Et₃N, K₂CO₃, KOAcNeutralizes acidic byproducts, activates coupling partners.
Co-Catalyst/Additive CuI (for Sonogashira)Facilitates the transmetalation step.
Coupling Partner Boronic Acids, AlkynesProvides the organic fragment to be coupled to the pyrazole.

Advanced Spectroscopic and Structural Elucidation Methodologies

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of isotopes. For 1-ethyl-4-iodo-3-methyl-1H-pyrazole, HRMS would be used to confirm its elemental composition of C₆H₉IN₂. The calculated exact mass can be compared to the experimentally measured mass to provide strong evidence for the identity of the compound.

Table 3: Calculated Exact Mass for this compound

Molecular FormulaIsotopeCalculated Exact Mass (m/z)
C₆H₉IN₂[M+H]⁺250.9832

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In electron ionization mass spectrometry (EI-MS) of This compound , the molecular ion peak (M⁺) would be expected. The subsequent fragmentation would likely proceed through several key pathways, providing evidence for the compound's specific substitution pattern.

A primary fragmentation event would be the loss of the ethyl group (•CH₂CH₃, 29 Da), leading to a significant fragment ion. Another characteristic fragmentation would involve the cleavage of the C-I bond, resulting in a fragment corresponding to the [M-I]⁺ ion. The iodine isotope (¹²⁷I) is monoisotopic, which simplifies the interpretation of this loss. Further fragmentation of the pyrazole (B372694) ring itself could also occur, although this is often less predictable. The presence of the methyl group might lead to the loss of a methyl radical (•CH₃, 15 Da).

Analysis of related compounds, such as 1-(1-ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole, has shown characteristic fragments corresponding to the loss of protecting groups and parts of the side chain, which supports the general principles of fragmentation in substituted pyrazoles. arkat-usa.org

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

Fragment IonStructurePredicted m/zDescription
[M]⁺[C₆H₉IN₂]⁺252Molecular Ion
[M-C₂H₅]⁺[C₄H₄IN₂]⁺223Loss of ethyl group
[M-I]⁺[C₆H₉N₂]⁺125Loss of iodine atom
[M-CH₃]⁺[C₅H₆IN₂]⁺237Loss of methyl group

Note: The m/z values are calculated based on the most common isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of This compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The C-H stretching vibrations of the ethyl and methyl groups would appear in the region of 2850-3000 cm⁻¹. The C-H stretching of the pyrazole ring proton would likely be observed at a slightly higher wavenumber, typically above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1400-1650 cm⁻¹ region. The C-N stretching vibrations would also be present in the fingerprint region (below 1300 cm⁻¹). The C-I stretching vibration would be found at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

While a specific spectrum for This compound is not available, data for related pyrazole derivatives, such as ethyl 5-methyl-1H-pyrazole-3-carboxylate, show characteristic peaks for the pyrazole ring and its substituents, providing a reference for the expected spectral regions. nist.gov

Table 2: Expected Infrared Absorption Bands for this compound

Functional GroupBond TypeExpected Wavenumber (cm⁻¹)
Alkyl C-HC-H stretch2850-3000
Aromatic C-HC-H stretch>3000
Pyrazole RingC=N, C=C stretch1400-1650
Alkyl C-NC-N stretch1000-1300
Carbon-IodineC-I stretch500-600

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and intermolecular interactions. For This compound , a single-crystal X-ray diffraction experiment would be the gold standard for confirming its three-dimensional structure.

The resulting crystal structure would reveal the planarity of the pyrazole ring and the orientation of the ethyl, iodo, and methyl substituents. Key parameters such as the C-I bond length and the angles between the substituents and the pyrazole ring would be determined with high precision. Furthermore, the analysis of the crystal packing would identify any significant intermolecular interactions, such as hydrogen bonds or halogen bonds, which influence the solid-state properties of the compound.

While crystallographic data for the target compound is not available, studies on related molecules like ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate demonstrate how X-ray crystallography can elucidate the dihedral angles between the pyrazole ring and its substituents, as well as the conformation of side chains. nih.gov

Other Advanced Spectroscopic Techniques for Comprehensive Characterization

Beyond the core techniques, a comprehensive characterization of This compound would employ other advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation.

In the ¹H NMR spectrum, distinct signals would be expected for the ethyl protons (a quartet and a triplet), the methyl protons (a singlet), and the pyrazole ring proton (a singlet). The chemical shifts of these protons would be influenced by the electronic effects of the iodo and other substituents.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the two carbons of the ethyl group, the methyl carbon, and the three carbons of the pyrazole ring. The carbon attached to the iodine atom would exhibit a characteristic upfield shift due to the heavy atom effect.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique would provide information about the electronic transitions within the molecule. The pyrazole ring system would give rise to characteristic absorption bands in the UV region, and the position of these bands would be sensitive to the nature and position of the substituents.

By combining the data from these various spectroscopic techniques, a complete and unambiguous structural assignment and a deeper understanding of the physicochemical properties of This compound could be achieved.

Applications in Advanced Organic Synthesis and Materials Science

Strategic Building Block for Complex Organic Synthesis

In the field of organic synthesis, 1-ethyl-4-iodo-3-methyl-1H-pyrazole is highly valued as a foundational component. The carbon-iodine bond at the 4-position of the pyrazole (B372694) ring is particularly amenable to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. arkat-usa.org This reactivity allows chemists to introduce a wide range of functional groups at this specific position, paving the way for the construction of elaborate molecules.

Construction of Highly Functionalized Pyrazole Derivatives

The primary utility of this compound lies in its role as an intermediate for synthesizing highly substituted pyrazole derivatives. arkat-usa.org The iodo-group acts as a handle for introducing molecular complexity. A key method for achieving this is the Sonogashira cross-coupling reaction, which allows for the formation of a carbon-carbon bond between the pyrazole ring and a terminal alkyne. For instance, reacting iodo-pyrazole derivatives with phenylacetylene (B144264) in the presence of a palladium catalyst can yield phenylalkynyl-substituted pyrazoles. arkat-usa.org

Similarly, the Suzuki-Miyaura cross-coupling reaction is another powerful tool used to functionalize this scaffold. nih.gov This reaction enables the formation of a carbon-carbon bond between the pyrazole and a boronic acid derivative, allowing for the introduction of various aryl or vinyl substituents. These cross-coupling reactions are highly efficient and regioselective, meaning the new substituent is precisely installed at the 4-position where the iodine atom was located. nih.govresearchgate.net The ability to selectively functionalize the pyrazole ring is crucial for developing molecules with specific electronic or biological properties. arkat-usa.orgnih.gov

Reaction Type Reactants Catalyst/Conditions Product Type Significance
Sonogashira CouplingThis compound, Terminal AlkynePalladium complex, Copper(I) salt4-Alkynyl-1-ethyl-3-methyl-1H-pyrazoleIntroduction of alkynyl functionalities
Suzuki-Miyaura CouplingThis compound, Boronic AcidPalladium complex, Base4-Aryl/Vinyl-1-ethyl-3-methyl-1H-pyrazoleFormation of C-C bonds with aryl/vinyl groups

Scaffold for the Synthesis of Fused Heterocyclic Ring Systems

Beyond simple functionalization, this compound and its derivatives are instrumental in building more complex, fused heterocyclic systems. arkat-usa.org These are molecular architectures where the pyrazole ring is merged with one or more other rings. Such fused systems are of significant interest in medicinal chemistry and materials science due to their rigid structures and unique properties.

For example, derivatives of this compound can be used as key intermediates to construct systems like:

Pyrazolo[3,4-c]pyridines arkat-usa.org

Pyrazolo[1,5-a] arkat-usa.orgnih.govdiazepin-4-ones researchgate.net

Pyrazolo[4,3-e] arkat-usa.orgnih.govnih.govtriazines researchgate.net

The synthesis of these fused rings often involves a sequence of reactions where the pyrazole core is first functionalized and then undergoes a cyclization reaction to form the new ring system. For instance, a two-step approach can be employed to create pyrazolo[1,5-a] arkat-usa.orgnih.govdiazepin-4-ones, starting from a pyrazole carboxylate that is first N-alkylated and then cyclized. researchgate.net

Precursor for Diverse Organic Molecules and Chemical Probes

The versatility of this compound extends to its role as a precursor for a broad spectrum of organic molecules. researchgate.net Its ability to undergo various chemical modifications makes it a valuable starting material for creating libraries of compounds for screening purposes, particularly in drug discovery. nih.govrasayanjournal.co.in

Furthermore, the pyrazole scaffold is a component in the design of materials for electronics, such as Organic Light-Emitting Diodes (OLEDs). arkat-usa.org The tailored electronic properties that can be achieved through functionalization are key to this application. By carefully choosing the substituents added to the pyrazole core, chemists can fine-tune the molecule's photophysical properties. While not explicitly detailed for this specific compound, the functionalized pyrazoles derived from it are prime candidates for development into chemical probes, which are molecules designed to detect or interact with specific biological targets or chemical species.

Role in Coordination Chemistry and Materials Science

The nitrogen atoms within the pyrazole ring of this compound and its derivatives possess lone pairs of electrons, making them excellent ligands for coordinating with metal ions. researchgate.netresearchgate.net This property is the foundation for its use in coordination chemistry and the development of advanced materials.

Ligand Design for Metal Complexes and Catalysis

Pyrazole-based ligands are widely used to create metal complexes with diverse structures and functions. researchgate.netacs.org The pyrazole unit can coordinate to a metal center in several ways. As a neutral molecule, it binds through one of its nitrogen atoms. researchgate.net Upon deprotonation, it forms a pyrazolate anion, which can act as a bridging ligand, linking two or more metal centers together. researchgate.netuninsubria.it This bridging capability is crucial for assembling polynuclear metal complexes. researchgate.netnih.gov

The substituents on the pyrazole ring, such as the ethyl and methyl groups on this compound, can influence the steric and electronic properties of the resulting metal complex. This, in turn, affects the complex's stability, solubility, and catalytic activity. researchgate.net For example, metal complexes derived from pyrazole ligands have shown catalytic activity in various reactions, including oxidation reactions. researchgate.netrsc.org

Metal Ion Ligand Coordination Mode Potential Application
Copper(II)PyrazolateBridging (exo-bidentate)Catalysis, Magnetic Materials
Zinc(II)Pyrazole derivativeMonodentate or BridgingLuminescent Materials
Gold(I)PyrazolateBridgingSupramolecular Assemblies
Cobalt(II)Pyrazole derivativeMonodentateElectrocatalysis

Applications in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. dntb.gov.ua Pyrazole derivatives are highly effective ligands for the synthesis of MOFs due to their ability to form robust and porous structures. dntb.gov.uarsc.org

By incorporating pyrazole-dicarboxylate ligands, which can be synthesized from precursors like this compound, it is possible to create MOFs with specific properties. dtu.dk These materials are characterized by their high surface areas and tunable pore sizes, making them suitable for a range of applications. nih.gov For instance, pyrazolate-based MOFs have been developed for the highly efficient capture of iodine from water, a critical task in nuclear waste management. rsc.org Other pyrazole-based MOFs have demonstrated the ability to selectively adsorb formaldehyde (B43269) from the air, addressing challenges in indoor air pollution. dtu.dk Furthermore, certain MOFs, such as MIL-53(Fe), can act as reusable catalysts for complex organic reactions, like the synthesis of pyrano[2,3-c]pyrazoles. researchgate.net

Intermediate in Medicinal Chemistry Research

The pyrazole nucleus is recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. enamine.netnih.govnih.gov The metabolic stability and versatile synthetic accessibility of the pyrazole ring contribute to its prevalence in medicinal chemistry. enamine.net this compound serves as a crucial building block in this context, enabling the creation of diverse molecular architectures for therapeutic applications.

Synthesis of Pyrazole-Containing Scaffolds for Drug Discovery

The true synthetic utility of this compound lies in the reactivity of its carbon-iodine bond. The iodine atom at the C-4 position acts as a versatile handle for introducing a wide range of functional groups through various transition metal-catalyzed cross-coupling reactions. This allows for the systematic construction of libraries of substituted pyrazoles, which can then be screened for biological activity against various therapeutic targets.

One of the most powerful methods for modifying this scaffold is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of the iodopyrazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst. nobelprize.org This allows for the formation of a new carbon-carbon bond, linking the pyrazole core to various aryl or heteroaryl groups. The functional group tolerance of the Suzuki reaction is remarkable, allowing for the synthesis of complex molecules with diverse functionalities. organic-chemistry.org

Another key transformation is the Sonogashira cross-coupling reaction , which couples the iodopyrazole with a terminal alkyne, also using a palladium catalyst. arkat-usa.org This introduces an alkynyl substituent onto the pyrazole ring, which can be a key structural motif in biologically active compounds or can be further elaborated into other functional groups.

The table below summarizes the key cross-coupling reactions applicable to this compound for the generation of diverse scaffolds.

Reaction NameCoupling PartnerResulting LinkageKey Catalyst System
Suzuki-Miyaura Coupling Organoboronic acid/esterC-C (Aryl/Heteroaryl)Palladium catalyst (e.g., Pd(PPh₃)₄) and a base
Sonogashira Coupling Terminal alkyneC-C (Alkynyl)Palladium catalyst, copper co-catalyst, and a base
Heck Coupling AlkeneC-C (Alkenyl)Palladium catalyst and a base
Buchwald-Hartwig Amination AmineC-NPalladium catalyst and a base
Ullmann Condensation Alcohol/ThiolC-O/C-SCopper catalyst and a base

These reactions enable the creation of a vast chemical space around the 1-ethyl-3-methyl-1H-pyrazole core, leading to the discovery of novel compounds with potential therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.govnih.gov

Development of Advanced Synthetic Routes to Biologically Relevant Pyrazole Analogs

Beyond its use as a scaffold for diversification, this compound is also integral to the development of advanced synthetic routes for producing complex, biologically relevant pyrazole analogs. The synthesis of the pyrazole ring itself can be achieved through several methods, with the most common being the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, known as the Knorr pyrazole synthesis. nih.govresearchgate.net For N-substituted pyrazoles like the title compound, a substituted hydrazine (e.g., ethylhydrazine) is used.

Once the pyrazole ring is formed, iodination is a critical step to install the reactive handle. Direct iodination of the pyrazole ring is a primary strategy, often employing an iodine source in the presence of an oxidizing agent. google.com The position of iodination can be controlled by the reaction conditions and the substituents already present on the ring.

The development of more efficient and environmentally friendly synthetic methods is an ongoing area of research. This includes the use of microwave-assisted synthesis to accelerate reaction times and improve yields, as well as the development of one-pot procedures where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates. nih.govrsc.org These advanced synthetic routes make the production of pyrazole-based drug candidates more efficient and cost-effective.

Contribution to Agrochemical and Functional Material Development

The applications of this compound and its derivatives extend beyond medicinal chemistry into the realms of agrochemicals and materials science.

In the agrochemical industry , pyrazole derivatives have been successfully commercialized as herbicides and fungicides. clockss.org The pyrazole scaffold is a key component in several active ingredients that control weeds and fungal diseases in crops. nih.govnih.govacs.org The mechanism of action for many pyrazole-based herbicides involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). clockss.org The ability to easily functionalize the pyrazole ring through the iodo intermediate allows for the fine-tuning of the molecule's activity and selectivity for specific weeds or fungal pathogens, while ensuring crop safety.

In the field of materials science , the unique electronic properties of the pyrazole ring make it an attractive component for the development of functional materials. Substituted pyrazoles have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as ligands in coordination chemistry. arkat-usa.org The ability to introduce various substituents onto the pyrazole core via the iodo intermediate allows for the tuning of the material's photophysical and electronic properties, such as its emission color and charge transport capabilities.

The table below provides an overview of the applications of pyrazole derivatives, originating from intermediates like this compound, in these fields.

FieldApplicationKey Properties of Pyrazole Core
Agrochemicals Herbicides, Fungicides, InsecticidesBiological activity, tunable selectivity
Materials Science Organic Light-Emitting Diodes (OLEDs), LigandsElectronic properties, photoluminescence, coordination ability

Q & A

Q. What are the key considerations for synthesizing 1-ethyl-4-iodo-3-methyl-1H-pyrazole with high purity?

To optimize synthesis, focus on:

  • Catalyst selection : Use potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution, as demonstrated in the synthesis of 3-methyl-5-aryloxy-1-aryl-1H-pyrazole-4-carbaldehyde derivatives via aryloxy group introduction at the 5-position .
  • Purification : Employ column chromatography (e.g., silica gel) to isolate the product, similar to methods used for triazole-pyrazole hybrids (61% yield after purification) .
  • Iodination conditions : Ensure controlled stoichiometry of iodine sources (e.g., NaI or I₂) to avoid over-iodination, which can lead to byproducts.

Q. How can the structure of this compound be rigorously characterized?

Use a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy : Confirm substituent positions via ¹H and ¹³C NMR chemical shifts (e.g., methyl groups at δ ~2.3 ppm, ethyl groups at δ ~1.2–1.4 ppm) .
  • Mass spectrometry (MS) : Validate molecular weight using high-resolution MS (HRMS), as applied in verifying pyrazole-boronic ester intermediates .
  • X-ray crystallography : Resolve regiochemistry ambiguities, though this requires high-purity crystals .

Q. What solvents and temperatures are optimal for functionalizing pyrazole derivatives?

  • Solvent polarity : Use THF or DMF for nucleophilic substitutions (e.g., triazole formation at 50°C for 16 hours) .
  • Reaction temperature : Maintain 50–80°C for iodine incorporation to balance reactivity and selectivity .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination of pyrazole derivatives be addressed?

  • Directing groups : Introduce electron-donating groups (e.g., methyl or ethyl) at the 3-position to direct iodination to the 4-position via steric and electronic effects .
  • Metal catalysts : Explore Cu(I)-mediated reactions to enhance selectivity, as seen in triazole synthesis .
  • Computational modeling : Predict reactive sites using DFT calculations to guide experimental design (e.g., Fukui indices for electrophilic attack) .

Q. How should researchers resolve contradictory data on reaction yields in pyrazole functionalization?

  • Reproducibility checks : Validate reported conditions (e.g., 61% yield for triazole-pyrazole hybrids vs. lower yields in other studies).
  • Parameter optimization : Adjust reaction time, catalyst loading, or solvent ratios. For example, extending reaction time from 16 to 24 hours may improve yield in sluggish reactions.
  • Byproduct analysis : Use LC-MS to identify side products (e.g., di-iodinated species) and refine purification protocols .

Q. What strategies enhance the stability of this compound in storage?

  • Inert atmosphere : Store under argon or nitrogen to prevent oxidative degradation of the iodine substituent.
  • Low-temperature storage : Keep at –20°C in amber vials to avoid photolytic cleavage of the C–I bond .
  • Stabilizing additives : Use radical inhibitors (e.g., BHT) to suppress decomposition during long-term storage .

Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?

  • Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–I bond to assess suitability for Suzuki-Miyaura couplings .
  • Molecular docking : Simulate interactions with transition metals (e.g., Pd) to optimize catalytic conditions .

Q. What methodologies validate the biological activity of pyrazole derivatives in medicinal chemistry?

  • Enzyme inhibition assays : Test against targets like carbonic anhydrase or cyclooxygenase (COX) isoforms, as seen in studies of trifluoromethyl-pyrazole analogs .
  • Cellular uptake studies : Use fluorescence labeling (e.g., BODIPY tags) to track intracellular localization .

Key Methodological Insights

  • Synthetic flexibility : Pyrazole derivatives can be tailored via substituent engineering (e.g., ethyl groups for steric bulk, iodine for cross-coupling) .
  • Interdisciplinary approaches : Combine experimental synthesis with computational modeling to resolve regiochemical ambiguities .
  • Critical analysis : Reconcile conflicting data by systematically varying reaction parameters and leveraging advanced analytical tools .

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1-ethyl-4-iodo-3-methyl-1H-pyrazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.